Cas no 10102-24-6 (lithium metasilicate)

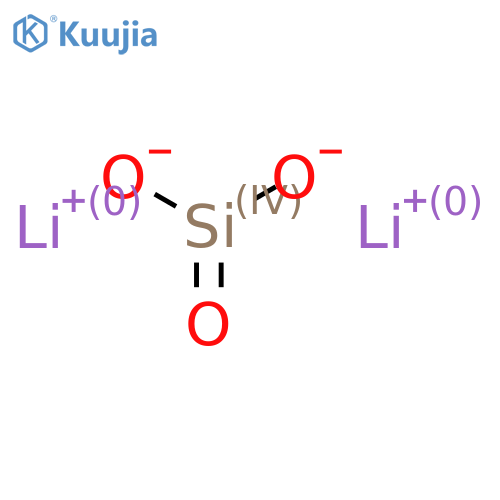

lithium metasilicate structure

商品名:lithium metasilicate

lithium metasilicate 化学的及び物理的性質

名前と識別子

-

- lithium metasilicate

- Silicic acid, dilithium salt

- Lithium silicate

- silicic acid (h2sio3), dilithium salt

- LithiumMetasilicateAnhydrous

- Dilithium silicon trioxide

- Lithium Metasilicate (Metals Basis)

- Lithiumsilicate-meta

- Silicic acid

- Lithium metasilicate (Li2SiO3)

- Lithium silicon oxide (Li2SiO3)

- Einecs 233-270-5

- dilithium metasilicate

- LITHIUM SILICATE (META)

- Lithium silicate (li2sio3)

- Dilithium silicate (li2sio3)

- 硅酸锂

- lithiumsilicate

- Silicic acid,dilithium salt

- Lithiummetasilicate,99%

- LITHIUM SILICATE, 99.5%

- Silicicacid,dilithiumsalt

- THIUM METASILICATE

- Lithium metasilicate liquid

- LITHIUM SILICATE [MI]

- MFCD00016179

- Lifetech 705

- Inobond Li 2043

- NS00082924

- LS 35 (silicate)

- Q16830195

- Durolith 61

- Lithsil 6

- s25205

- UNII-5QDO50LGBD

- ZOL 510

- Inobond Li 2053

- LS 35

- EC 235-730-0

- 10102-24-6

- Crystal L 29

- 12627-14-4

- EINECS 235-730-0

- Crystal L 40

- Lithium silicate 25

- Silicic acid (H4SiO4), lithium salt

- DTXSID30904264

- Silicic acid (H2SiO3) lithium salt (1:2)

- FT-0693462

- 63985-45-5

- 5QDO50LGBD

- LIS 35

- dilithium;dioxido(oxo)silane

- EINECS 264-592-4

- Module 4.8

- PAZHGORSDKKUPI-UHFFFAOYSA-N

-

- MDL: MFCD00016179

- インチ: 1S/2Li.O3Si/c;;1-4(2)3/q2*+1;-2

- InChIKey: PAZHGORSDKKUPI-UHFFFAOYSA-N

- ほほえんだ: [Si](=O)([O-])[O-].[Li+].[Li+]

計算された属性

- せいみつぶんしりょう: 89.99370

- どういたいしつりょう: 89.994

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 18.8

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 63.2A^2

じっけんとくせい

- 色と性状: 無臭、無臭の透明液体。

- 密度みつど: 2.52 g/cm3

- ゆうかいてん: 1204 ºC

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- PSA: 63.19000

- LogP: -0.73720

- ようかいせい: 水及びアルカリ性溶液に可溶であり、ジオール及び有機溶媒に不溶である。

lithium metasilicate セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- TSCA:Yes

- リスク用語:R36/37/38

lithium metasilicate 税関データ

- 税関コード:2839900090

- 税関データ:

中国税関コード:

2839900090

lithium metasilicate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1569777-250g |

Silicic acid, dilithium salt |

10102-24-6 | 98% | 250g |

¥2884.00 | 2023-11-22 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L834660-500g |

LITHIUM METASILICATE |

10102-24-6 | 98% | 500g |

3,498.00 | 2021-05-17 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0399-25G |

Lithium Metasilicate |

10102-24-6 | 25g |

¥100.00 | 2024-04-18 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0399-100G |

Lithium Metasilicate |

10102-24-6 | 100g |

¥295.00 | 2024-04-18 | ||

| Cooke Chemical | F713621-100g |

Lithium metasilicate |

10102-24-6 | 99.5 | 100g |

RMB 2589.60 | 2025-02-21 | |

| abcr | AB120819-250 g |

Lithium metasilicate, 99%; . |

10102-24-6 | 99% | 250 g |

€321.30 | 2023-07-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L302065-25g |

lithium metasilicate |

10102-24-6 | 4.8 | 25g |

¥57.90 | 2023-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-269334-100g |

Lithium metasilicate, |

10102-24-6 | 100g |

¥1248.00 | 2023-09-05 | ||

| A2B Chem LLC | AA04410-500g |

Silicic acid (H2SiO3), lithium salt (1:2) |

10102-24-6 | Module 4.8 | 500g |

$278.00 | 2024-04-20 | |

| A2B Chem LLC | AA04410-100g |

Silicic acid (H2SiO3), lithium salt (1:2) |

10102-24-6 | 100g |

$90.00 | 2024-04-20 |

lithium metasilicate サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:10102-24-6)lithium metasilicate

注文番号:A1200367

在庫ステータス:in Stock/in Stock/in Stock

はかる:50g/250g/500g

清らかである:99%/99%/99%

最終更新された価格情報:Friday, 30 August 2024 02:42

価格 ($):158.0/650.0/574.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:10102-24-6)硅酸锂

注文番号:LE3272544

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:42

価格 ($):discuss personally

lithium metasilicate 関連文献

-

P. V. Subha,Balagopal N. Nair,P. Hareesh,A. Peer Mohamed,T. Yamaguchi,K. G. K. Warrier,U. S. Hareesh J. Mater. Chem. A 2014 2 12792

-

Christine Bischoff,Hellmut Eckert,Elke Apel,Volker M. Rheinberger,Wolfram H?land Phys. Chem. Chem. Phys. 2011 13 4540

-

Ebtesam H. Eladgham,Denis O. Demchenko,Tanner A. Nakagawara,ümit ?zgür,Indika U. Arachchige CrystEngComm 2019 21 1974

-

Rajesh Belgamwar,Ayan Maity,Tisita Das,Sudip Chakraborty,Chathakudath P. Vinod,Vivek Polshettiwar Chem. Sci. 2021 12 4825

-

Yuhua Duan,Heriberto Pfeiffer,Bingyun Li,Issis C. Romero-Ibarra,Dan C. Sorescu,David R. Luebke,J. Woods Halley Phys. Chem. Chem. Phys. 2013 15 13538

10102-24-6 (lithium metasilicate) 関連製品

- 12027-43-9(Tungstosilicic Acid Hydrate)

- 1332-58-7(Kaolin)

- 1344-09-8(Sodium silicate)

- 10519-96-7(Potassium trimethylsilanolate)

- 1343-88-0(Magnesium silicate)

- 1344-00-9(Sodium aluminosilicate)

- 10101-52-7(Zirconium silicate)

- 1302-93-8(Aluminum silicate)

- 1344-95-2(Silicic acid, calcium salt)

- 14987-04-3(Magnesium trisilicate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:10102-24-6)LITHIUM METASILICATE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:10102-24-6)LITHIUM METASILICATE

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ